2-Undecanone

Übersicht

Beschreibung

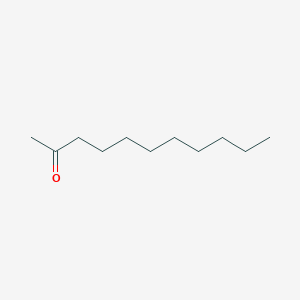

2-Undecanone, also known as methyl nonyl ketone, is an organic compound with the chemical formula C₁₁H₂₂O. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is naturally found in various plants such as bananas, cloves, ginger, guava, strawberries, wild-grown tomatoes, and the perennial leaf vegetable Houttuynia cordata . It is primarily used as an insect repellent and in the perfumery and flavoring industries .

Synthetic Routes and Reaction Conditions:

Oxidation of Undecanol-2: This method involves the oxidation of undecanol-2 to produce this compound.

From Decanoic Acid and Acetic Acid: This method involves heating decanoic acid and acetic acid over thorium oxide at 450°C to produce this compound.

Isolation from Rue Oil: Although this compound can be isolated from rue oil, this method is not of commercial importance.

Industrial Production Methods: The industrial production of this compound typically involves the oxidation of undecanol-2 or the reaction of decanoic acid and acetic acid under high-temperature conditions .

Analyse Chemischer Reaktionen

Haloform Reaction

The most well-documented reaction of 2-undecanone is the base-catalyzed haloform reaction with sodium hypochlorite (NaOCl) . This cleavage reaction proceeds via enolate formation, followed by successive halogenation at the α-carbon and nucleophilic displacement:

Reaction equation:

this compound + 3 NaOCl → Sodium decanoate + CHCl₃ + 2 NaOH

This reaction exploits the ketone's α-methyl group, which undergoes complete halogenation due to the electron-withdrawing effect of the carbonyl group. The resulting trihalogenated intermediate decomposes to form a carboxylic acid salt (decanoate) and chloroform.

Reduction Reactions

While not explicitly documented in the provided sources, ketones typically undergo reduction to secondary alcohols. For this compound, this would theoretically produce 2-undecanol via:

Theoretical reaction pathway:

C₁₁H₂₂O + H₂ (catalytic) → C₁₁H₂₄O (2-undecanol)

Common catalysts for such transformations include:

-

Raney nickel

-

Palladium on carbon

-

Sodium borohydride (for milder conditions)

Nucleophilic Additions

The carbonyl group in this compound can participate in standard ketone reactions:

Potential reactions:

-

Grignard reagent addition : Formation of tertiary alcohols

-

Cyanohydrin synthesis : Reaction with HCN to form α-hydroxynitriles

-

Enamine formation : Condensation with secondary amines

These reactions remain theoretically plausible but require experimental verification under controlled conditions.

Oxidation Resistance

Unlike aldehydes or primary alcohols, this compound demonstrates resistance to further oxidation under standard conditions due to the stability of its ketone functional group . This property makes it useful as a solvent in oxidation reactions.

Solvent-Mediated Reactivity

This compound's solubility profile influences its reaction kinetics:

| Solvent | Solubility | Impact on Reactivity |

|---|---|---|

| Ethanol | High | Enhances polar reactions |

| Benzene | Moderate | Favors free-radical pathways |

| Chloroform | High | Stabilizes halogenated intermediates |

This amphiphilic solubility allows it to act as a phase-transfer catalyst in multiphasic reaction systems.

Biological Interactions

While not classical chemical reactions, this compound demonstrates bioactive modulation :

-

Inhibits LPS-induced neutrophil ROS generation via Gαi-PLC pathway interference

-

Attenuates NF-κB signaling in immune cells at physiological concentrations

These interactions suggest potential for designing enzyme-targeted inhibitors based on its molecular scaffold.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pest Management

2-Undecanone has been identified as a promising natural insecticide. A study demonstrated that it caused significant mortality in larvae and adults of Tenebrio molitor, a common pest, with 87.8% and 98.9% mortality rates, respectively, at a concentration of 1000 μL/kg . Additionally, it exhibited repellent properties against the red imported fire ant, with effective doses starting at 62.5 µg/g, comparable to traditional repellents like DEET .

| Application | Target Pest | Mortality Rate (%) | Effective Dose (µg/g) |

|---|---|---|---|

| Insecticide | Tenebrio molitor | 87.8% (larvae) | 1000 |

| Insecticide | Tenebrio molitor | 98.9% (adults) | 1000 |

| Repellent | Red imported fire ant | Not specified | 62.5 |

Pharmaceutical Applications

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects. In vitro studies showed that it inhibited the production of pro-inflammatory mediators such as TNF-α and nitric oxide in a dose-dependent manner . Its efficacy was compared with sodium houttuyfonate, revealing that while both compounds have anti-inflammatory properties, sodium houttuyfonate exhibited stronger effects in certain conditions.

| Study Focus | Compound Compared | Key Findings |

|---|---|---|

| Anti-inflammatory effects | Sodium houttuyfonate vs. This compound | Sodium houttuyfonate more effective in vivo; both inhibit TNF-α production |

Food and Fragrance Applications

Flavoring Agent

this compound is utilized in the food industry as a flavoring agent due to its pleasant odor reminiscent of citrus and floral notes. Its presence in various food products enhances sensory appeal and can be used in low concentrations to achieve desired flavors .

Fragrance Industry

In the fragrance sector, this compound is valued for its distinctive scent profile. Safety assessments indicate that it is not genotoxic and poses minimal risk for skin sensitization at current usage levels . This makes it a suitable candidate for inclusion in perfumes and scented products.

Environmental Applications

Bioremediation Potential

Recent studies suggest that this compound can play a role in bioremediation efforts by enhancing microbial degradation of pollutants. Its ability to influence microbial communities can be harnessed to improve the breakdown of organic contaminants in soil and water systems .

Case Studies

-

Antifungal Activity

A study explored the antifungal potential of this compound against anthracnose disease, demonstrating its effectiveness through bioautography assays. This positions it as a viable candidate for developing natural antifungal treatments in agriculture . -

Pharmacokinetics Study

A pharmacokinetic study established a reliable method for measuring this compound levels in rat plasma, providing insights into its absorption and metabolism which is crucial for evaluating its therapeutic potential .

Wirkmechanismus

2-Undecanone exerts its effects through various mechanisms:

Insect Repellent: It modulates mosquito odorant receptors, making it an effective insect repellent.

Antioxidant Pathway Activation: It activates the Nrf2-HO-1/NQO-1 signaling pathway, which induces the expression of antioxidative enzymes such as heme oxygenase-1 and NAD(P)H: quinone oxidoreductase 1.

Vergleich Mit ähnlichen Verbindungen

2-Undecanone can be compared with other similar compounds such as:

- Acetone

- Butan-2-one

- 3-Pentanone

Uniqueness of this compound:

Biologische Aktivität

2-Undecanone, a volatile organic compound (VOC) with the chemical formula C11H22O, is primarily known for its presence in essential oils and as a metabolite produced by various microorganisms, including the opportunistic pathogen Pseudomonas aeruginosa. Its biological activity has garnered attention due to its implications in immune modulation, anti-inflammatory effects, and potential antimicrobial properties. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and comparative analyses.

Immune Modulation

Recent studies have highlighted the role of this compound in modulating immune responses, particularly concerning neutrophil activity. Research indicates that this compound can activate neutrophils through the Gαi-phospholipase C pathway, leading to increased degranulation and reactive oxygen species (ROS) generation. However, it also exhibits inhibitory effects on lipopolysaccharide (LPS)-induced immune responses by reducing ROS production and cytokine secretion (TNF-α, IL-6, IL-1β) .

Key Findings:

- Neutrophil Activation : this compound enhances neutrophil chemotactic migration and degranulation.

- Inhibition of LPS Responses : It significantly reduces LPS-induced cytokine production and NET formation through decreased ROS generation.

- Apoptosis Induction : The compound promotes apoptosis in neutrophils when exposed to LPS, suggesting a dual role in immune evasion for P. aeruginosa .

Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells demonstrated that it can inhibit the production of pro-inflammatory cytokines induced by LPS. Comparatively, sodium houttuyfonate exhibited stronger anti-inflammatory effects than this compound at similar dosages .

Comparative Analysis of Anti-Inflammatory Activity:

| Compound | Cytokine Inhibition | Mechanism of Action |

|---|---|---|

| This compound | Moderate | Inhibits LPS-induced cytokines |

| Sodium Houttuyfonate | Strong | Multiple pathways including c-Fos and MCP-1 |

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various pathogens. Studies suggest that while it shows limited efficacy against bacteria, it is more effective against yeasts and molds. For instance, it has been assessed for its growth-promoting effects in poultry, indicating potential applications in agricultural settings .

Antimicrobial Efficacy Overview:

| Pathogen Type | Efficacy Level |

|---|---|

| Bacteria | Low |

| Yeasts | Moderate to High |

| Molds | Moderate to High |

Study on Neutrophil Activity

A pivotal study investigated the effects of this compound on neutrophils in Pseudomonas aeruginosa-infected mice. The findings revealed that while this compound activated neutrophils, it concurrently suppressed their bactericidal activity against P. aeruginosa, highlighting its role as a virulence factor .

Fine Particle-Induced Kidney Inflammation

Another significant study focused on the protective effects of this compound against PM2.5-induced kidney inflammation. The results indicated that this compound could mitigate inflammatory responses in kidney tissues exposed to fine particulate matter, showcasing its potential therapeutic applications in environmental health .

Eigenschaften

IUPAC Name |

undecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWIYKKSMDLRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021943 | |

| Record name | 2-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, oily liquid; [HSDB] Colorless liquid; mp = 11-13 deg C; [MSDSonline], Liquid, colourless to pale yellow liquid with a citrus, fatty, rue-like odour | |

| Record name | 2-Undecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

231.5 °C, BP: 231.5 to 232.5 °C at 761 mm Hg; 99 °C at 7 mm Hg, 231.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

192 °F (89 °C) (Closed cup) | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water. Soluble in ethanol, ether, acetone, benzene, carbon tetrachloride, chloroform., soluble in alcohol and oil; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8260 to 0.8263 at 20 °C/4 °C, 0.822 -0.826 | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.9 (Air = 1) | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg], 4.1X10-2 mm Hg | |

| Record name | 2-Undecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

112-12-9 | |

| Record name | 2-Undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Undecanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Undecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Undecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | undecan-2-one; methyl nonyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-UNDECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV5DSO8CY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

15 °C | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-undecanone exert its anti-inflammatory effects?

A1: Studies indicate that this compound inhibits the NF-κB pathway, a key regulator of inflammation. [] By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines, such as IL-4, IL-5, and IL-13. []

Q2: What is the role of mitophagy in the protective effects of this compound against fine particle-induced kidney inflammation?

A2: Research suggests that this compound can induce mitophagy, a process that removes damaged mitochondria, by suppressing the Akt1-mTOR signaling pathway. [] This mitophagy induction helps protect against PM2.5-induced kidney inflammation. []

Q3: What is the proposed mechanism for the anthelmintic activity of this compound?

A3: While the exact mechanism is not fully elucidated, in vitro studies indicate that this compound exhibits dose-dependent anthelmintic activity against gastrointestinal nematodes. [] Further research is needed to determine the specific molecular targets and pathways involved.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C11H22O and a molecular weight of 170.3 g/mol.

Q5: What factors can affect the stability of sodium houttuyfonate, a compound related to this compound?

A5: The stability of sodium houttuyfonate can be influenced by factors such as solvent, temperature, and pH. [] Studies have shown that it can be transformed into this compound during steam distillation. []

Q6: Does this compound exhibit any catalytic properties?

A6: Based on the provided research papers, there is no evidence suggesting that this compound possesses catalytic properties.

Q7: How do structural modifications of this compound affect its antifungal activity?

A7: Claisen–Schmidt condensation of this compound, yielding analogs like (E)-1-(3-methylbenzo[b]thiophen-2-yl)dodec-1-en-3-one (2b) and (E)-1-(5-bromothiophen-2-yl)dodec-1-en-3-one (2f), demonstrated promising activity against Colletotrichum fragariae. [] This suggests that specific structural modifications can enhance its antifungal properties.

Q8: How does the length of the carbon chain in methyl ketones relate to their insecticidal activity?

A8: Research shows that different chain lengths in methyl ketones can impact their toxicity to insects. For instance, 2-tridecanone exhibited higher toxicity towards spider mites and cowpea aphids compared to this compound. []

Q9: What is known about the pharmacokinetics of this compound?

A9: A study using an HPLC method to assess this compound pharmacokinetics in rats revealed key parameters: Tmax = (0.32 ± 0.10) h, Cmax = (6.47 ± 1.91) µg/mL, AUC0→∞ = (9.81 ± 3.11) (µg/mL) · h, and Ka = (5.30 ± 1.73) · h−1. [] This suggests rapid absorption and elimination.

Q10: How is this compound metabolized in rats?

A10: Research indicates a metabolic network compatibility when rats are exposed to Houttuynia volatile oil, with this compound as a major component. Similar metabolites were observed regardless of single or multiple constituent administration, suggesting shared metabolic pathways. []

Q11: What are the in vitro effects of this compound on airway smooth muscle cells (ASMCs)?

A11: this compound can inhibit platelet-derived growth factor-BB (PDGF-BB)-induced proliferation and migration of ASMCs. [] It also prevents the switch of ASMCs from a contractile to a synthetic phenotype, suggesting potential for mitigating airway remodeling in asthma. []

Q12: What in vivo model was used to study the anti-asthma effects of this compound?

A12: Researchers used an ovalbumin (OVA)-challenged BALB/c mouse model to investigate the effects of this compound on asthma. [] Results showed that this compound administration reduced airway inflammation, goblet cell hyperplasia, and airway smooth muscle thickening in these mice. []

Q13: Has this compound shown efficacy in any clinical trials?

A13: Based on the provided research papers, there is no mention of clinical trials conducted with this compound.

Q14: What analytical techniques have been used to determine this compound content?

A14: Several techniques have been employed to analyze this compound, including:

- Gas chromatography (GC): Often coupled with mass spectrometry (GC-MS) for identification and quantification of this compound in plant extracts and essential oils. [, , , , , , , , , , , , , , , , , , ]

- High-performance liquid chromatography (HPLC): Utilized for quantifying this compound in plant materials and for pharmacokinetic studies. [, , , ]

- Headspace solid-phase microextraction (HS-SPME): Coupled with GC-MS for analyzing volatile compounds, including this compound, in plant materials. [, ]

Q15: What is the significance of using a low-pressure dielectric barrier discharge ionization (LP-DBDI) source for this compound analysis?

A15: The LP-DBDI source, a soft ionization method, demonstrated higher sensitivity for this compound detection compared to conventional atmospheric pressure chemical ionization (APCI). [] This increased sensitivity is valuable for trace analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.